Cosmene

Description

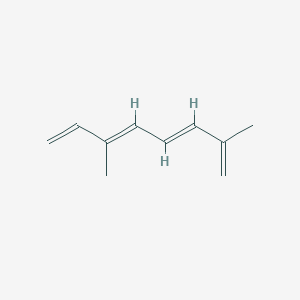

Structure

3D Structure

Properties

CAS No. |

460-01-5 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

(3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene |

InChI |

InChI=1S/C10H14/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-2H2,3-4H3/b7-6+,10-8+ |

InChI Key |

HPZWSJQQCJZBBG-LQPGMRSMSA-N |

SMILES |

CC(=C)C=CC=C(C)C=C |

Isomeric SMILES |

CC(=C)/C=C/C=C(\C)/C=C |

Canonical SMILES |

CC(=C)C=CC=C(C)C=C |

Origin of Product |

United States |

Occurrence and Distribution of Cosmene in Biological Systems

Natural Sources and Organisms

Botanical Origins within Angiosperms

Cosmene has been identified as a volatile organic compound in a variety of flowering plants. Its presence is particularly noted in the floral scents and vegetative tissues of several families, contributing to their distinct aromatic profiles and, in some cases, their defense mechanisms.

Occurrence in Cosmos bipinnatus and other Compositae

The compound this compound was first isolated from the essential oil of Cosmos bipinnatus, a member of the Asteraceae (Compositae) family, from which it derives its name. researchsolutions.com This plant, commonly known as the garden cosmos or Mexican aster, is a popular ornamental flower. wikipedia.orgmr-fothergills.comncsu.edu Research has confirmed the presence of this compound in Cosmos bipinnatus, highlighting its role in the plant's chemical profile. knapsackfamily.com The Compositae family is one of the largest families of flowering plants, and the presence of this compound in Cosmos suggests its potential distribution in other related species.

Detection in Sambucus nigra (Elderflowers)

Table 1: Volatile Terpenoids Detected in Sambucus nigra (Elderflower) Extract

| Compound | Class | Relative Percentage (%) |

| (E,Z)-Cosmene | Terpenoid | 0.6 |

| (E,E)-Cosmene | Terpenoid | 0.9 |

| trans-Linalool oxide (furanoid) | Terpenoid | 1.7 |

| cis-Linalool oxide (pyranoid) | Terpenoid | 27.3 |

| Hotrienol | Terpenoid | - |

| Data sourced from a study on the volatile compounds of elderflower extract. The relative percentages indicate the proportion of each compound in the total volatile profile. acgpubs.org |

Presence in Vitis vinifera (Grape Berries)

This compound has been detected in grape berries (Vitis vinifera), particularly in response to certain stimuli. researchgate.net Vitis vinifera is a widely cultivated species of grape, used for wine production and as table grapes. uada.edu Research has shown that the application of methyl jasmonate, a plant defense elicitor, induces the biosynthesis of various volatile organic compounds in grape berries, including this compound. researchgate.net This suggests that this compound may play a role in the defense mechanisms of grapes. The compound is found in both the exocarp (skin) and mesocarp (pulp) of the berries. researchgate.net The biosynthesis of terpenes in grapes is complex, involving both the mevalonic acid (MVA) and the 2C-methyl-D-erythritol-4-phosphate (MEP) pathways. researchgate.net

Identification in Phaseolus lunatus (Lima Bean) (Note: Mentioned as an artifact, important for methodology)

This compound has been reported in studies involving Phaseolus lunatus, the lima bean. scispace.com The lima bean is a legume grown for its edible seeds and is known to exhibit induced herbivory defenses. wikipedia.org When attacked by herbivores, the plant releases a blend of volatile organic compounds. wikipedia.org However, it is crucial to note that in some analytical methodologies, this compound can be generated as an artifact from the degradation of other compounds, such as (E,E)-α-farnesene, during the analytical process. This highlights the importance of careful experimental design and interpretation when identifying volatile compounds in biological samples.

Constituent of Freesia hybrida Floral Scent

The floral scent of Freesia hybrida, a popular ornamental cut flower, is composed of a diverse array of volatile organic compounds, with monoterpenes being the most significant contributors. researchgate.netmdpi.comuni.lu Studies analyzing the floral volatiles of numerous Freesia hybrida cultivars have consistently identified this compound as a constituent. researchgate.netmdpi.comresearchgate.net Along with other monoterpenes like linalool (B1675412), (E)-β-ocimene, and D-limonene, this compound plays a role in the characteristic and strong floral fragrance of these flowers. researchgate.netmdpi.com The composition and relative abundance of these volatiles can vary significantly among different cultivars, leading to a wide range of scents. mdpi.com

Table 2: Key Monoterpenes in the Floral Scent of Freesia hybrida

| Compound | Class |

| Linalool | Monoterpene |

| (E)-β-Ocimene | Monoterpene |

| D-Limonene | Monoterpene |

| β-Myrcene | Monoterpene |

| This compound | Monoterpene |

| Alloocimene | Monoterpene |

| This table lists some of the commonly inherited monoterpenes in the floral scent of Freesia hybrida hybrids. researchgate.netmdpi.comresearchgate.net |

Detection in Camellia sinensis (Tea) Flowers and Leaves

The tea plant, Camellia sinensis, is renowned for the beverage produced from its leaves. wikipedia.org However, its flowers also possess a unique and complex aroma profile, which includes the compound this compound. frontiersin.orgresearchgate.netnih.gov Research on the volatile compounds of tea flowers at different blooming stages has revealed the presence of this compound. frontiersin.orgresearchgate.net Specifically, this compound was identified for the first time in half-opened tea flowers (TF-S2). frontiersin.orgresearchgate.net This finding suggests that the synthesis and emission of this compound may be linked to specific developmental stages of the flower. The study utilized headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) to analyze the volatile constituents. frontiersin.orgnih.gov While alcohols, aldehydes, and heterocyclic compounds were the most abundant volatile categories, the detection of this compound adds to the understanding of the intricate aroma chemistry of tea flowers. nih.gov Further research has also noted the presence of various aroma compounds in oolong tea, a product of C. sinensis leaves, though the focus is often on major contributors to the floral and fruity notes. mdpi.com

Emission from Olea europaea (Olive) Trees

This compound has been identified as a volatile organic compound emitted by olive trees (Olea europaea), particularly in response to herbivory. researchgate.netcambridge.orgnih.govsantannapisa.it Studies have shown that this compound is one of the compounds released from olive leaves when infested by the olive fruit fly, Bactrocera oleae, and the gall midge, Dasineura oleae. cambridge.orgnih.govsantannapisa.it In fact, research indicates that this compound, along with β-ocimene and β-copaene, is exclusively emitted from infested plants and is not detected in healthy, uninfested olive trees. cambridge.orgnih.govsantannapisa.it This suggests that this compound is a herbivore-induced plant volatile (HIPV), potentially playing a role in the plant's defense mechanisms, such as attracting natural enemies of the herbivores. cambridge.orgnih.govsantannapisa.it The presence of fully grown fruits on the olive trees has also been observed to increase the release of certain volatiles, including this compound. researchgate.net

Indirect Association in Animal Products (e.g., Honey, deriving from plant sources)

This compound has been detected in honey, an animal product derived from the nectar of various plants. researchgate.net The volatile composition of honey is highly dependent on its botanical origin, and compounds present in the nectar can be transferred to the honey. researchgate.net One study identified this compound as a potential biomarker for sunflower honey, along with other compounds like α-pinene and carvacrol. researchgate.net This suggests that this compound is present in the nectar of sunflowers and is subsequently found in the honey produced by bees foraging on these flowers. The analysis of volatile compounds in honey is a useful tool for determining its botanical origin and for detecting potential adulteration. researchgate.net

Biological Matrices and Emission Profiles

The emission of this compound from plants occurs from various biological matrices, primarily leaves and flowers. In Rosmarinus officinalis, it is a component of the essential oil extracted from the leaves. researchgate.net In Camellia sinensis, this compound is detected in the headspace of flowers, particularly during the half-open blooming stage. frontiersin.orgresearchgate.net For Olea europaea, this compound is released from the leaves as a herbivore-induced plant volatile upon insect infestation. cambridge.orgnih.gov The emission profile can be influenced by both biotic factors, such as herbivory, and abiotic factors.

The following table summarizes the research findings on the occurrence of this compound in the discussed plant species.

| Plant Species | Family | Plant Part | Detection Method | Key Findings |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | Leaves | GC-MS | Detected as a minor component (0.07%) of the essential oil. researchgate.net |

| Camellia sinensis (Tea) | Theaceae | Flowers | HS-SPME-GC-MS | Identified in half-opened tea flowers. frontiersin.orgresearchgate.net |

| Olea europaea (Olive) | Oleaceae | Leaves | GC-MS | Emitted exclusively from leaves infested by insects. cambridge.orgnih.gov |

| Prunus persica (Peach) & Citrus | Rosaceae & Rutaceae | Fruit | GC-MS | Present in the volatile profile, though not a major aroma compound. encyclopedia.pubmdpi.comwikidata.orgnih.gov |

| Salvia officinalis (Garden Sage) | Lamiaceae | Leaves | Sensomics | Identified as a key aroma compound in fresh leaves. acs.org |

Volatile Organic Compound (VOC) Profiles from Floral Tissues

Floral scents are complex mixtures of volatile organic compounds (VOCs) that play crucial roles in attracting pollinators and defending against herbivores and pathogens. semanticscholar.org this compound is a frequently identified component of these floral VOC profiles, particularly within the Asteraceae family. mdpi.com The composition and concentration of these volatile compounds, including this compound, can vary significantly between different species, cultivars, and even different parts of the same flower. mdpi.com

Analysis of the floral volatiles of various species has revealed the presence of this compound, often alongside other monoterpenes like (E)-β-ocimene, linalool, and limonene. mdpi.com For instance, studies on Freesia hybrida have identified this compound as one of the many VOCs contributing to their well-known floral scent. mdpi.com Similarly, research on Cosmos bipinnatus, from which the compound derives its name, has shown its presence in the floral tissues. thegoodscentscompany.comresearchgate.net The floral volatiles of Santolina chamaecyparissus have also been found to contain both (E,E)-cosmene and (E,Z)-cosmene. pherobase.com

The following table summarizes the findings of this compound in the floral tissues of various plant species:

| Plant Species | Family | Analytical Method | Key Findings |

| Cosmos bipinnatus | Asteraceae | Not Specified | This compound is a known constituent of its floral volatiles. thegoodscentscompany.comresearchgate.net |

| Freesia hybrida | Iridaceae | HS-SPME-GC-MS | This compound was identified as part of a complex mixture of 164 VOCs. mdpi.com |

| Santolina chamaecyparissus | Asteraceae | Not Specified | Both (E,E)-cosmene and (E,Z)-cosmene were detected in floral volatiles. pherobase.com |

| Panax notoginseng | Araliaceae | HS-SPME-GC-MS | This compound was detected in the floral fragrance compounds. researchgate.net |

Plant Vegetative Tissue Emissions

This compound is not exclusively found in floral tissues; it is also emitted from the vegetative parts of several plant species. These emissions can be a response to herbivore feeding or other environmental stressors. oup.com The essential oils extracted from the leaves of various plants have been shown to contain this compound.

For example, the essential oil from the leaves of Cosmos bipinnatus is composed of monoterpenes and sesquiterpenes, with this compound being a notable component. nih.govnih.gov Similarly, the leaves of Lantana camara and Tagetes minuta have been reported to produce this compound. thegoodscentscompany.comnih.govresearchgate.net In a study on Lavandula stoechas, this compound was identified in the essential oils isolated from both flowers and leaves. cairn.info Research on Cosmos caudatus also identified this compound among 30 other volatile compounds in its leaves. researchgate.net

The table below details the presence of this compound in the vegetative tissues of different plants:

| Plant Species | Family | Plant Part | Analytical Method | Key Findings |

| Cosmos bipinnatus | Asteraceae | Leaves | GC-MS | The essential oil is rich in monoterpenes, including this compound. nih.govnih.gov |

| Lantana camara | Verbenaceae | Leaves, Stems | Not Specified | Extracts from leaves and stems contain this compound. thegoodscentscompany.com |

| Tagetes minuta | Asteraceae | Not Specified | The essential oil contains this compound. nih.govresearchgate.net | |

| Lavandula stoechas | Lamiaceae | Leaves | Not Specified | This compound was found in the essential oil of the leaves. cairn.info |

| Cosmos caudatus | Asteraceae | Leaves | SPME-GC-MS | This compound was one of 30 volatile compounds identified. researchgate.net |

Presence in Fermentation Products (e.g., Kombucha)

Kombucha is a fermented tea beverage produced by a symbiotic culture of bacteria and yeast (SCOBY). nih.govmdpi.com The fermentation process transforms the initial tea infusion, creating a complex mixture of organic acids, alcohols, and various volatile compounds that contribute to its unique flavor and aroma. mdpi.comuca.frnih.gov

While the primary volatile compounds in kombucha are typically alcohols, acids, and esters, some studies have identified the presence of terpenes, including this compound. uca.frresearchgate.net For instance, a study on tea flower extract and its fermented products first identified this compound in a specific tea flower sample. dntb.gov.ua The presence and concentration of such compounds can be influenced by the type of tea used, the specific microbial composition of the SCOBY, and the fermentation conditions. mdpi.commdpi.com

The following table provides an overview of findings related to this compound in kombucha:

| Product | Base Substrate | Analytical Method | Key Findings |

| Kombucha | Tea Flower Extract | Not Specified | This compound was identified for the first time in a tea flower sample used for fermentation. dntb.gov.ua |

| Commercial Kombucha | Not Specified | GC-MS-SPME | While not explicitly detecting this compound, the study noted the presence of terpenes as a class of compounds in some kombucha products. researchgate.net |

Biosynthesis and Metabolic Pathways of Cosmene

Isoprenoid Precursor Pathways

All terpenoids, including cosmene, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). cimap.res.in In plants, two distinct and spatially separated pathways are responsible for the production of these essential precursors: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway situated in the plastids. cimap.res.inpnas.orgrsc.org

Mevalonate (MVA) Pathway in Cytosol

The cytosolic MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). cimap.res.in This is followed by a series of enzymatic steps that ultimately yield IPP. rsc.org While traditionally associated with the biosynthesis of sesquiterpenes (C15) and triterpenes (C30), recent studies have indicated a more complex interplay and potential crosstalk between the MVA and MEP pathways. rsc.orgresearchgate.netbiorxiv.org For instance, research in peppermint has shown that the MVA pathway can contribute to monoterpene production, challenging the classical view of strict compartmentalization. researchgate.netbiorxiv.org The initial steps of the MVA pathway are catalyzed by enzymes such as acetoacetyl-CoA thiolase and HMG-CoA synthase. cimap.res.in

Methylerythritol Phosphate (MEP) Pathway in Plastids

The MEP pathway, located within the plastids, is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and other plastid-derived isoprenoids like carotenoids. pnas.orgrsc.orgacs.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). pnas.orgfrontiersin.org Subsequent enzymatic reactions convert DXP into MEP and eventually into a mixture of IPP and DMAPP. rsc.org The MEP pathway is considered the main route for the biosynthesis of monoterpenes, including this compound. acs.org Studies in various plants, including snapdragon and Stevia rebaudiana, have demonstrated that the MEP pathway is the predominant source of precursors for monoterpene formation. pnas.orgacs.org

Formation of Geranyl Pyrophosphate (GPP) as a Monoterpene Precursor

Geranyl pyrophosphate (GPP), a C10 intermediate, is the direct precursor for all monoterpenes. nih.govgoogle.comresearchgate.net It is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase (GPPS). nih.govmdpi.com This critical step occurs within the plastids, utilizing the IPP and DMAPP generated by the MEP pathway. nih.govnih.gov GPPS belongs to the family of short-chain prenyltransferases and its activity is a key regulatory point in controlling the metabolic flux towards monoterpene biosynthesis. nih.gov The GPPS enzyme can exist as either a homodimer or a heterodimer, with the heterodimeric form consisting of a large and a small subunit. mdpi.comnih.gov

Enzymatic Mechanisms and Genetic Regulation

The conversion of GPP into the vast array of monoterpene structures, including this compound, is orchestrated by a class of enzymes known as terpene synthases (TPSs). The expression of the genes encoding these enzymes is, in turn, tightly controlled by a complex network of transcription factors.

Terpene Synthase (TPS) Involvement in Monoterpene Formation

Terpene synthases are the key enzymes responsible for the cyclization and rearrangement of GPP to form the diverse skeletons of monoterpenes. nih.govmdpi.comfrontiersin.org These enzymes are metabolic gatekeepers, catalyzing the committed step in the biosynthesis of specific terpenoids. nih.gov TPS enzymes are classified into several subfamilies (TPS-a through TPS-h) based on their sequence and functional characteristics. mdpi.comfrontiersin.org The TPS-b and TPS-g subfamilies are primarily responsible for the synthesis of monoterpenes in angiosperms. mdpi.com While the specific TPS responsible for the direct synthesis of this compound has not been definitively identified in all species, it is understood that a monoterpene synthase catalyzes this conversion from GPP.

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of terpenes is regulated at the transcriptional level by various families of transcription factors (TFs). oup.comnih.gov These TFs bind to specific cis-acting regulatory elements in the promoter regions of terpene biosynthetic genes, including TPS genes, thereby activating or repressing their expression. nih.govresearchgate.net Several major TF families have been implicated in the regulation of terpenoid metabolism. nih.govmdpi.com

| Transcription Factor Family | Role in Terpene Biosynthesis |

| MYB | Members of the R2R3-MYB subfamily have been shown to regulate the expression of TPS genes involved in monoterpene synthesis in various plants, including Lilium 'Siberia'. sciopen.comfrontiersin.org Some MYB TFs can act as positive regulators, enhancing the production of monoterpenes like linalool (B1675412) and ocimene. sciopen.com Conversely, some MYB proteins can act as negative regulators of terpene synthesis. frontiersin.org The MYB TF family is one of the largest in plants and plays a diverse role in regulating secondary metabolism. nih.gov |

| NAC | NAC (NAM, ATAF, and CUC) transcription factors are crucial regulators of terpenoid biosynthesis. innspub.netscribd.com They can directly bind to the promoters of TPS genes to modulate monoterpene production. innspub.netoup.com In kiwifruit, for example, specific NAC TFs activate the AaTPS1 promoter, leading to monoterpene accumulation. oup.comnih.gov |

| ERF | The APETALA2/Ethylene-Responsive Factor (AP2/ERF) family of TFs is involved in regulating the biosynthesis of various terpenes. researchgate.netfrontiersin.org They can be induced by signals like jasmonic acid and are known to regulate key enzyme genes in terpenoid pathways. researchgate.net |

| WRKY | WRKY TFs are significant regulators of secondary metabolism, including the biosynthesis of terpenes. frontiersin.orgnih.gov They can act as activators or inhibitors of TPS gene transcription by binding to W-box elements in their promoters. frontiersin.orgmdpi.com Overexpression of certain WRKY genes has been shown to enhance monoterpene synthesis. frontiersin.org |

| bHLH | Basic helix-loop-helix (bHLH) transcription factors play a vital role in regulating the biosynthesis of various secondary metabolites, including terpenoids. nih.govpakbs.org They can directly bind to the promoters of TPS genes to activate their expression and have been implicated in the regulation of both monoterpene and sesquiterpene synthesis. nih.govmdpi.com |

This intricate regulatory network allows plants to fine-tune the production of this compound and other terpenes in response to developmental cues and environmental stimuli.

Enzymatic Reaction Specificity and Stereochemistry

The biosynthesis of this compound is intricately linked to the formation of its acyclic monoterpene precursor, β-ocimene. The key enzymes catalyzing this foundational step are ocimene synthases (OCS), a subclass of terpene synthases (TPS). These enzymes exhibit significant reaction and stereochemical specificity. fiveable.meworthington-biochem.com

A well-studied example is the ocimene synthase from the tea plant (Camellia sinensis), designated CsOCS. nih.govpherobase.com This enzyme demonstrates high substrate specificity, utilizing Geranyl pyrophosphate (GPP) to produce β-ocimene. nih.govresearchgate.netmdpi.com The stereochemistry of the reaction is also precise; the prokaryotic expression of the CsOCS gene and subsequent protein analysis showed that it synthesizes predominantly (E)-β-ocimene, with a smaller fraction of (Z)-β-ocimene. nih.govresearchgate.net The ratio between the (E) and (Z) isomers can fluctuate based on conditions. researchgate.net Research has determined that the optimal functioning of the CsOCS enzyme occurs at a temperature of 30°C and a pH of 7.5. nih.govpherobase.com The enzyme's ability to catalyze only this specific transformation underscores the principle of enzyme specificity in metabolic pathways. nuph.edu.ua

Table 1: Properties of Camellia sinensis Ocimene Synthase (CsOCS)

| Property | Description | Source |

|---|---|---|

| Enzyme Name | CsOCS | nih.govpherobase.com |

| Substrate | Geranyl pyrophosphate (GPP) | nih.govresearchgate.net |

| Primary Products | (E)-β-ocimene and (Z)-β-ocimene | nih.govresearchgate.net |

| Optimal pH | 7.5 | nih.govpherobase.com |

| Optimal Temperature | 30°C | nih.govpherobase.com |

Elicitation of this compound Biosynthesis and Emission

The production and emission of this compound are not typically constitutive processes. Instead, they are induced or "elicited" by a range of external signals, primarily related to plant defense.

Induction by Methyl Jasmonate (MeJ) and Jasmonate Signaling

Methyl jasmonate (MeJ), an ester of the plant hormone jasmonic acid, is a critical signaling molecule in the jasmonate signaling pathway that triggers plant defense mechanisms. mdpi.com Application of exogenous MeJ has been shown to be a potent elicitor for the biosynthesis of numerous secondary metabolites, including this compound. ekb.egscielo.sa.cr

Detailed research on grape berries (Vitis vinifera) demonstrated that treatment with MeJ induced the de novo synthesis of a variety of volatile organic compounds. acs.orgacs.org Among these, the dehydroterpene this compound was detected for the first time in grape berries specifically as a defense-related volatile, with its emission following the application of the elicitor. acs.orgacs.org Similarly, in tea plants, treating leaves with MeJ led to an elevation in the transcript level of the CsOCS gene, which in turn enhanced the emission of its product, ocimene, the precursor to this compound-related compounds. nih.govpherobase.com This highlights a direct link between the jasmonate signaling pathway and the genetic and metabolic machinery responsible for producing these volatiles. frontiersin.org

Table 2: Effect of Methyl Jasmonate (MeJ) Elicitation on this compound and Precursor Biosynthesis

| Plant Species | Finding | Source |

|---|---|---|

| Grape Berry (Vitis vinifera) | MeJ treatment induced the de novo synthesis and emission of this compound as a defense-related volatile. | acs.orgacs.org |

| Tea Plant (Camellia sinensis) | Exogenous MeJ application elevated the transcript level of the CsOCS gene, enhancing the emission of ocimene. | nih.govpherobase.com |

Response to Biotic Stress (e.g., Herbivory, Mechanical Damage)

Biotic stressors, such as feeding by insects (herbivory) and physical wounding, are powerful inducers of plant defense responses, often resulting in the release of a specific blend of herbivore-induced plant volatiles (HIPVs). frontiersin.org this compound has been identified as a component of these defensive volatile bouquets in response to such stresses.

A study on olive trees (Olea europaea) found that plants infested by the gall midge Dasineura oleae emitted a unique blend of 12 volatiles. researchgate.net Notably, this compound was one of five compounds emitted exclusively by the infested plants, indicating its specific role in the tree's response to this particular herbivore. researchgate.net Mechanical damage, often used experimentally to simulate the effects of herbivory, is also known to trigger the release of defense volatiles by activating defense signaling pathways. mdpi.comd-nb.info The release of these compounds can act as a deterrent to further attack or as a signal to other parts of the plant. frontiersin.orgmdpi.com

Table 3: this compound Emission in Response to Biotic Stress

| Plant Species | Biotic Stressor | Observation | Source |

|---|---|---|---|

| Olive Tree (Olea europaea) | Infestation by gall midge (Dasineura oleae) | This compound was found to be exclusively emitted from infested plants as part of a defensive volatile blend. | researchgate.net |

Influence of Abiotic Factors (e.g., Light, Temperature, Humidity)

Table 4: Influence of Abiotic Factors on this compound-Related Biosynthesis

| Abiotic Factor | Influence | Source |

|---|---|---|

| Temperature | The precursor-synthesizing enzyme CsOCS has an optimal temperature of 30°C for activity. | nih.govpherobase.com |

| Light | Drives photosynthesis, which produces the primary metabolic precursors for all terpenoids, including this compound. | studymind.co.ukpro-emit.de |

| pH | The CsOCS enzyme shows optimal activity at a pH of 7.5. | nih.govpherobase.com |

Chemical Synthesis and Derivatization of Cosmene

Strategies for Total Chemical Synthesis

Total synthesis of natural products like cosmene often involves designing pathways to construct complex molecules from simpler precursors. pressbooks.pubopenaccessjournals.comsioc-journal.cn For this compound, a monoterpene, synthetic strategies typically involve building the ten-carbon skeleton and introducing the four double bonds with the correct stereochemistry. e-bookshelf.de Early approaches to this compound synthesis, such as the route developed by Nayler and Whiting, started from smaller, readily available compounds like 3-methylpent-1-en-. e-bookshelf.de The selection of synthetic strategies in total synthesis is influenced by factors such as the availability of starting materials, the efficiency of the reactions, and the ability to control stereochemistry. scripps.edursc.org

Synthetic Routes and Reaction Mechanisms

One reported synthetic route to this compound involves the Whiting reaction, which is a method for the synthesis of conjugated polyenes. docsity.com The Whiting reaction typically involves the reduction of propargylic alcohols or their derivatives. dokumen.pub While the specific detailed mechanism for this compound synthesis via the Whiting reaction is not extensively detailed in the provided snippets, the general principle involves the transformation of alkynyl systems into conjugated double bonds. docsity.comdokumen.pub

Another relevant reaction mechanism in the context of creating conjugated systems is dehydrogenation, which is the removal of hydrogen molecules from a compound. researchgate.netsemanticscholar.orgscielo.br This process can introduce double bonds into a molecule.

Stereochemical Control in Artificial Synthesis

Controlling stereochemistry is a crucial aspect of organic synthesis, particularly for molecules with multiple double bonds like this compound, where E/Z isomerism is possible. solubilityofthings.com The IUPAC name of this compound specifies the (3E,5E) configuration, indicating the trans arrangement of substituents around the double bonds at positions 3 and 5. nih.gov Achieving this specific stereochemistry in artificial synthesis requires careful selection of reactions and conditions that favor the formation of the desired isomer. solubilityofthings.comyoutube.com While the provided information mentions stereochemical control in the context of total synthesis and other reactions, specific details on how the (3E,5E) configuration of this compound is controlled in artificial synthesis are limited. pageplace.deresearchgate.netresearchgate.net

Formation of this compound as an Artefact in Chemical Processes

This compound has been identified as an artefact formed during certain chemical processes, notably from the dehydrogenation of ocimene, another monoterpene. researchgate.netsemanticscholar.org This can occur, for instance, during headspace sampling when activated carbon is used as a trap. researchgate.netsemanticscholar.org Activated carbon, especially in the presence of humid air, can catalyze the oxidation and dehydrogenation of ocimene (specifically (E)-β-ocimene), leading to the formation of this compound ((3E,5E)-2,6-dimethyl-1,3,5,7-octatetraene) and cosmen-2-ol ((3E,5E)-2,6-dimethyl-3,5,7-octatrien-2-ol). researchgate.netsemanticscholar.org This highlights the potential for unintended chemical transformations to occur during sample collection or processing, leading to the detection of compounds that were not originally present in the biological source. researchgate.netulisboa.ptgoogle.comcore.ac.ukpsu.edu

The mechanism proposed for the active carbon-catalyzed oxidation of ocimene involves the transfer of a hydride to a surface carbonyl group on the activated carbon. semanticscholar.org

Synthesis of this compound Analogues and Related Structures

The synthesis of this compound analogues and related structures is also an area of chemical interest. Cosmen-2-ol, a compound structurally related to this compound, has been identified alongside this compound as an artefact from ocimene dehydrogenation. researchgate.netsemanticscholar.orgtandfonline.com The catalytic capacity of active carbon can be exploited for the functionalization of ocimene to yield (3E,5E)-2-alkoxy-3,5,7-octatrienes when alcohols like methanol, ethanol, or isopropanol (B130326) are used as solvents and nucleophiles. researchgate.netsemanticscholar.org This suggests potential routes for synthesizing oxygenated analogues of this compound.

While the provided information mentions the synthesis of other organic compounds and the importance of designing synthetic routes for various structures, specific detailed synthetic procedures solely focused on a wide range of this compound analogues are not extensively described. However, the principles of organic synthesis, including the use of various reactions and reagents, would be applicable to the creation of such analogues. youtube.comrsc.orgorganic-chemistry.org

Advanced Analytical Methodologies for Cosmene Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of complex volatile mixtures, providing the necessary separation of individual components before their identification and quantification.

Gas Chromatography (GC)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like cosmene. eag.comthermofisher.com In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column coated with a stationary phase. eag.comthermofisher.com The separation of compounds is based on their differential interactions with this stationary phase, which is influenced by factors such as boiling point and polarity. thermofisher.com The time it takes for a compound to travel through the column to the detector is known as its retention time, a key parameter for identification. eag.cominnovatechlabs.com

The analysis of this compound in essential oils and other plant extracts is routinely performed using GC. researcher.lifeasianpubs.org For instance, in the analysis of essential oils from Chenpi and Qingpi, an Agilent 7890A gas chromatograph equipped with an HP-5MS capillary column was utilized. asianpubs.org The separation conditions, including the temperature program of the oven and the flow rate of the carrier gas, are optimized to achieve the best possible separation of this compound from other components in the sample. asianpubs.org The use of standard non-polar and polar columns allows for the determination of Kovats retention indices, which aid in the identification of this compound. nih.gov

Comprehensive Gas Chromatography (GCxGC)

For highly complex mixtures where conventional one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. sepsolve.comleco.com This technique employs two columns with different stationary phases connected by a modulator. sepsolve.comwikipedia.org The entire effluent from the first-dimension column is subjected to further separation on the second-dimension column, resulting in a structured two-dimensional chromatogram. chemistry-matters.comgcms.cz This increased peak capacity allows for the resolution of minor components that might be hidden under larger peaks in a one-dimensional separation. sepsolve.com

GCxGC is particularly beneficial for the in-depth analysis of plant volatiles, including this compound. mdpi.com The technique has been successfully applied to differentiate white wine varieties based on their volatile profiles, where over a thousand compounds were detected. nih.govresearchgate.netmdpi.com The enhanced separation provided by GCxGC leads to clearer mass spectra and more confident compound identification. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful detection technique often coupled with gas chromatography for the definitive identification and quantification of compounds.

GC-Mass Spectrometry (GC-MS)

The combination of gas chromatography with mass spectrometry (GC-MS) is a robust and widely used analytical method for the qualitative and quantitative analysis of volatile compounds. eag.comscioninstruments.com After separation by the GC column, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. scioninstruments.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for the compound. nist.gov

GC-MS is instrumental in the identification of this compound in various natural sources. researcher.lifeasianpubs.org By comparing the obtained mass spectrum with reference spectra in databases like the NIST library, the identity of this compound can be confirmed. mdpi.com For example, in a study on the essential oils of Curcuma longa and Mentha arvensis, GC-MS analysis identified numerous volatile constituents, including this compound. researchgate.net The technique's ability to handle complex matrices makes it suitable for analyzing food and environmental samples for contaminants and aroma compounds. thermofisher.comscioninstruments.com

Table 1: GC-MS Parameters for the Analysis of this compound in Essential Oils

| Parameter | Value/Description | Reference |

|---|---|---|

| Gas Chromatograph | Agilent 7890A | asianpubs.org |

| Mass Spectrometer | Agilent 5975C | asianpubs.org |

| Column | HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) | asianpubs.org |

| Injector Temperature | 280 °C | asianpubs.org |

| Ion Source Temperature | 230 °C | asianpubs.org |

| Carrier Gas | Helium or Hydrogen | sigmaaldrich.com |

| Ionization Energy | 70 eV (Electron Impact) | asianpubs.org |

| Mass Scan Range (m/z) | 30 to 350 amu | asianpubs.org |

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-flight mass spectrometry (TOF-MS) is a type of mass analyzer that measures the mass-to-charge ratio of ions by determining the time it takes for them to travel a known distance in a field-free region. wikipedia.org Lighter ions travel faster and reach the detector sooner than heavier ions of the same charge. wikipedia.org TOF-MS is known for its high acquisition speed and sensitivity, making it well-suited for coupling with high-speed separation techniques like GCxGC. nih.govtofwerk.com

The coupling of GCxGC with TOF-MS (GCxGC-TOF-MS) provides a powerful platform for the comprehensive analysis of complex volatile mixtures. mdpi.commetabolomicscentre.ca This combination has been used for the in-depth profiling of volatile compounds in various applications, including the analysis of plant volatiles and food and beverage samples. mdpi.comnih.govmdpi.com The high data acquisition rate of TOF-MS is essential to capture the narrow peaks produced by the second-dimension separation in GCxGC. chemistry-matters.com

Electron Impact Ionization (EI-MS) for Fragmentation Analysis

Electron impact ionization (EI) is a "hard" ionization technique commonly used in GC-MS. wikipedia.org In EI, energetic electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and undergo extensive fragmentation. shimadzu.comshimadzu.com The resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure, which is invaluable for identification. shimadzu.comlibretexts.org

The fragmentation pattern of this compound under EI-MS provides key structural information. The molecular ion peak (M+) is observed, confirming the molecular weight of the compound. nih.gov The fragmentation of the molecular ion leads to the formation of various fragment ions. The most abundant fragments for this compound are typically observed at m/z values of 91 and 119. nih.gov Understanding these fragmentation pathways is crucial for distinguishing this compound from its isomers and other co-eluting compounds. orgchemboulder.comuni-saarland.de The analysis of these fragments helps in the structural elucidation of unknown compounds and confirms the identity of known ones by matching the fragmentation pattern with library spectra. libretexts.orgazom.com

Table 2: Major Fragment Ions of this compound in EI-MS

| m/z | Relative Intensity | Reference |

|---|---|---|

| 91 | Top Peak | nih.gov |

| 119 | 2nd Highest | nih.gov |

| 134 | Molecular Ion (M+) | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for determining the exact molecular masses of compounds like this compound. measurlabs.com This high accuracy is fundamental for identifying molecular structures, from small organic molecules to large biomacromolecules. measurlabs.com HRMS provides the elemental composition of a molecule by measuring its mass with very high precision. uci.edualgimed.com

The value of accurate mass measurement is significant in several ways: it helps distinguish between compounds with the same nominal mass, determines the molecular formula of unknown substances, and elucidates fragmentation pathways. algimed.com For a compound like this compound (C₁₀H₁₄), HRMS can confirm its elemental composition by providing an accurate mass measurement that is very close to its calculated theoretical mass (134.1096 g/mol ). nih.gov A measured mass value within 5 ppm of the accurate mass is generally considered acceptable. algimed.com

The process of HRMS analysis involves ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio. measurlabs.com Instruments like time-of-flight (TOF) and Orbitrap mass spectrometers are capable of achieving the high resolution required for accurate mass determination. filab.fr For instance, a TOF analyzer can reach a resolving power of 60,000, while an Orbitrap can achieve up to 600,000. filab.fr This level of resolution is critical for separating this compound from other interfering ions that may have similar masses. algimed.com

Table 1: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | nih.gov |

| Computed Molecular Weight | 134.22 g/mol | nih.gov |

| Monoisotopic Mass | 134.109550447 Da | nih.gov |

Volatile Compound Isolation and Concentration Methods

To accurately analyze volatile compounds like this compound, which are often present in complex matrices and at low concentrations, effective isolation and concentration techniques are paramount.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and efficient sample preparation method for extracting volatile organic compounds (VOCs) such as this compound. cabidigitallibrary.orgmdpi.comchromatographyonline.com In this technique, a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace above a sample. cabidigitallibrary.orgchromatographyonline.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com Following extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis. mdpi.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and sample matrix properties. mdpi.com For example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been successfully used for the analysis of floral scents containing terpenes. mdpi.com Optimization of these parameters is crucial for achieving high extraction efficiency. mdpi.com HS-SPME has been widely applied in the analysis of VOCs from various sources, including human skin, food, and plants. chromatographyonline.commdpi.com

Direct Thermal Desorption (DTD) is another powerful technique for the analysis of volatile and semi-volatile compounds from solid samples. conservation-wiki.com In DTD, a small amount of the sample is placed in a tube and heated to a specific temperature to release the volatile components, which are then typically analyzed by gas chromatography-mass spectrometry (GC-MS). conservation-wiki.commarkes.com This method avoids the use of solvents and offers high sensitivity. mdpi.com

DTD is particularly useful for analyzing complex materials to identify emitted volatile compounds. conservation-wiki.com It has been successfully employed in the analysis of various samples, including agarwood incense, to identify the chemical compounds present. researchgate.net The technique's parameters, such as desorption temperature and time, must be optimized for the specific analytes of interest. mdpi.com For instance, in the analysis of floral scents, volatiles were collected on an adsorbent trap and then thermally desorbed for GC-MS analysis. asianpubs.org

Dynamic headspace sampling, also known as "purge and trap," is an extraction technique that concentrates analytes from a solid or liquid sample. gerstelus.com The sample is heated in a sealed vial, and a continuous flow of inert gas purges the headspace, carrying the volatile compounds onto a solid sorbent trap. gerstelus.cominnovatechlabs.com This method is a non-equilibrium technique that allows for the exhaustive extraction of analytes, leading to low detection limits. gerstelus.com

This technique offers high flexibility in terms of extraction time, flow rate, and temperature. gerstelus.com The trapped analytes are subsequently thermally desorbed and transferred to a gas chromatograph for analysis. gcms.cz Dynamic headspace sampling has been used for the analysis of a wide range of volatile compounds, including those found in floral scents and pharmaceutical products. gcms.czacademie-sciences.fr

Hydrodistillation is a traditional method for extracting essential oils from plant materials. academie-sciences.frscielo.org.pe In this process, the plant material is submerged in water and heated, causing the volatile compounds to evaporate with the steam. galbanum.co The steam is then condensed, and the essential oil, containing compounds like this compound, is separated from the aqueous phase. galbanum.co While effective, high temperatures can sometimes lead to the degradation of thermally sensitive compounds. ajgreenchem.com

Solvent extraction is another common technique where a solvent is used to dissolve the essential oils from the plant material. ajgreenchem.com This method is particularly suitable for compounds that may be altered by the high temperatures of distillation. ajgreenchem.com The choice of solvent is critical to ensure efficient extraction without dissolving unwanted matrix components. After extraction, the solvent is typically evaporated to yield the concentrated essential oil.

Table 2: Comparison of Isolation and Concentration Methods for this compound

| Method | Principle | Advantages | Disadvantages |

| HS-SPME | Adsorption of headspace volatiles onto a coated fiber. mdpi.com | Solvent-free, simple, can be automated. cabidigitallibrary.orgchromatographyonline.com | Fiber capacity can be limited, potential for competitive adsorption. mdpi.com |

| DTD | Thermal release of volatiles from a solid sample. conservation-wiki.com | High sensitivity, solvent-free, direct analysis of solids. mdpi.com | Requires thermal stability of analytes, potential for matrix effects. innovatechlabs.com |

| Dynamic Headspace | Continuous purging of headspace volatiles onto a sorbent trap. gerstelus.com | Exhaustive extraction, low detection limits. gerstelus.com | More complex setup than static headspace. |

| Hydrodistillation | Co-distillation of volatile compounds with steam. galbanum.co | Simple, cost-effective for robust botanicals. galbanum.co | High temperatures may degrade some compounds. ajgreenchem.com |

| Solvent Extraction | Dissolution of compounds in a solvent. ajgreenchem.com | Suitable for heat-sensitive compounds. ajgreenchem.com | Use of organic solvents, potential for solvent contamination. ajgreenchem.com |

Spectroscopic Approaches for Structural Elucidation (e.g., UV spectrum)

Spectroscopic techniques are indispensable for determining the molecular structure of compounds. numberanalytics.com While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information, UV-Visible spectroscopy offers valuable insights into the electronic structure, particularly for conjugated systems like this compound. studypug.comroutledge.comyoutube.com

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of outer electrons. msu.edu The wavelength of maximum absorbance (λmax) is a key characteristic. msu.edu For molecules with conjugated double bonds, such as the 1,3,5,7-octatetraene (B1254726) backbone of this compound, the extent of conjugation significantly influences the λmax. utoronto.ca As the number of conjugated double bonds increases, the energy required for electronic transition decreases, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic shift). utoronto.ca

The UV spectrum of a compound can provide evidence for the presence of a specific chromophore (the part of the molecule responsible for light absorption). utoronto.ca While a UV spectrum alone is often insufficient for complete structure elucidation, it provides crucial corroborating evidence when combined with data from other spectroscopic methods like mass spectrometry and NMR. routledge.com

Chemometric and Advanced Data Analysis

Advanced analytical methodologies for the characterization and quantification of the chemical compound this compound rely heavily on sophisticated data analysis techniques. These chemometric approaches are essential for interpreting complex datasets generated from chromatographic and spectrometric instruments, allowing researchers to differentiate chemical profiles, classify samples, and establish meaningful correlations between chemical composition and biological or sensory properties.

Principal Component Analysis (PCA) for Chemical Profile Differentiation

This method allows for the visualization of similarities and differences between samples in a 2D or 3D plot. nih.gov For instance, in the analysis of essential oils from different plant species or geographical locations, PCA can effectively group samples based on their chemical composition. researchgate.net Samples with higher relative abundances of this compound and its co-occurring terpenes would cluster together, distinctly separated from samples with different volatile profiles. researchgate.netresearchgate.net The principal components are linear combinations of the original variables (the compounds), and the "loadings" for each variable indicate its contribution to the separation between sample groups. While a study might analyze a wide array of compounds, the loading scores would reveal if this compound is a key differentiator among the samples.

PCA is not merely a classification tool but also a method for identifying the key variables responsible for the observed differentiation. sartorius.com This is crucial in quality control, chemotaxonomy, and authentication studies where this compound may serve as a marker compound.

Table 1: Illustrative PCA Loadings for Volatile Compounds in Plant Essential Oils

| Compound | Principal Component 1 (PC1) Loading | Principal Component 2 (PC2) Loading | Comment |

|---|---|---|---|

| This compound | 0.85 | 0.12 | High positive loading on PC1 suggests a major role in differentiating samples along this axis. |

| β-Ocimene | 0.79 | 0.21 | Often co-occurs with this compound; shows similar loading pattern. |

| Linalool (B1675412) | 0.25 | -0.88 | High negative loading on PC2 indicates it differentiates samples along a different axis than this compound. |

| p-Cymene | -0.65 | -0.30 | Negative loading on PC1 suggests it is more abundant in samples that are distinct from those rich in this compound. |

| γ-Terpinene | -0.71 | -0.25 | Similar to p-cymene, indicating a contrasting profile to this compound-rich samples. |

Hierarchical Clustering Analysis (HCA) for Classification

Hierarchical Clustering Analysis (HCA) is another unsupervised pattern recognition technique used to classify samples by building a hierarchy of clusters. wikipedia.org This method groups objects based on their similarity, with the results typically visualized as a dendrogram, a tree-like diagram that illustrates the arrangement of the clusters. ibm.com In the analysis of chemical profiles containing this compound, HCA can be applied to a data matrix where rows represent samples and columns represent the concentrations of identified volatile compounds.

There are two main strategies for HCA: agglomerative (bottom-up) and divisive (top-down). nih.gov The agglomerative approach is more common, starting with each sample as a separate cluster and iteratively merging the most similar clusters until all samples belong to a single cluster. wikipedia.org This is particularly useful in chemotaxonomy to classify plant varieties or in food science to group products based on their aroma profile. For example, HCA can classify different tea cultivars based on their volatile composition, revealing which varieties share similar aromatic characteristics due to the presence of compounds like this compound. creative-proteomics.comresearchgate.net The assumption is that compounds involved in a related biological process will exhibit similar behavior across different samples, allowing HCA to group them together and suggest potential functional relationships. creative-proteomics.com

Correlation Analysis between Chemical and Biological Data

Correlation analysis is a statistical method used to evaluate the strength and direction of the relationship between two variables. researchgate.net In the study of natural compounds like this compound, this analysis is critical for linking the chemical profile of a sample to its biological activity or sensory properties. By calculating correlation coefficients, such as Pearson's for linear relationships or Spearman's for monotonic relationships, researchers can identify which specific compounds are responsible for an observed effect. preprints.orgnih.gov

Table 2: Example of Correlation Analysis of Volatile Compounds with Tea Aroma Score

| Volatile Compound | Spearman's Correlation Coefficient (ρ) with 'Floral Aroma' Score | P-value | Interpretation |

|---|---|---|---|

| This compound | 0.78 | <0.01 | Strong positive correlation; likely a key contributor to floral notes. |

| Indole | 0.82 | <0.01 | Very strong positive correlation with floral aroma. |

| β-Ionone | 0.65 | <0.05 | Moderate positive correlation. |

| Geraniol | 0.41 | >0.05 | Weak, non-significant correlation. mdpi.com |

| α-Farnesene | 0.29 | >0.05 | Very weak, non-significant correlation. mdpi.com |

Integration within Metabolomics Platforms

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov Given the chemical diversity of metabolites, no single analytical platform can capture the entire metabolome. researchgate.net Therefore, an integrated approach combining data from multiple platforms (e.g., GC-MS, LC-MS, NMR) is necessary. cmbio.iowur.nl this compound, as a volatile terpenoid, is typically analyzed by GC-MS. However, its biological significance is best understood when this data is integrated with information on non-volatile compounds obtained from LC-MS or other techniques.

This integration allows researchers to build a more complete picture of the metabolic pathways and networks operating within an organism. nih.gov For example, the presence of this compound in a tea flower extract, identified via GC-MS, can be correlated with levels of flavonoid glycosides or other polyphenols measured by LC-MS. dntb.gov.ua This multi-platform approach, often referred to as multi-omics, can reveal complex interactions, such as how genetic or environmental factors influence the expression of both volatile and non-volatile metabolic pathways. nih.gov Computational tools are essential to manage and mine these large, heterogeneous datasets, connecting signals from the same metabolite across different assays and linking them to broader biological functions. wur.nl

Stable Isotope Dilution Assays for Quantification

For accurate and precise quantification of specific target compounds like this compound, Stable Isotope Dilution Analysis (SIDA) is the gold standard. tum.de This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound labeled with ¹³C or ²H) to the sample as an internal standard at the very beginning of the sample preparation process. nih.gov

Because the isotopically labeled standard is chemically identical to the native this compound, it behaves in the same way during extraction, derivatization, and analysis, effectively correcting for any sample loss or matrix effects that can cause quantification errors in other methods. tum.derestek.com In the mass spectrometer, the labeled and unlabeled compounds are easily distinguished by their difference in mass. Quantification is then based on the response ratio of the native analyte to the labeled internal standard. nih.gov SIDA has been successfully applied to the quantification of potent odorants, including this compound, in various complex matrices. wanfangdata.com.cn The primary limitation of this powerful technique is the commercial availability or synthetic feasibility of the required labeled standards. tum.de

Table 3: Principle of Quantification via Stable Isotope Dilution Assay (SIDA)

| Analyte | Internal Standard | Mass-to-Charge Ratio (m/z) for Quantification | Advantage |

|---|---|---|---|

| This compound (unlabeled) | ¹³C-Cosmene | Native: 134, Labeled: 144 (assuming ten ¹³C atoms) | Corrects for matrix effects and analyte loss during sample prep. tum.derestek.com |

| Linalool (unlabeled) | d₃-Linalool | Native: 154, Labeled: 157 | High accuracy and precision in complex matrices. nih.gov |

Biological and Ecological Significance of Cosmene

Role in Plant-Environment Chemical Communication

As a volatile organic compound (VOC), cosmene is readily released by plants into the atmosphere, where it acts as a crucial signal in a variety of biological interactions.

Herbivore-Induced Plant Volatiles (HIPVs) and Indirect Defense

Plants, when attacked by herbivores, release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). researchgate.netnih.gov this compound is frequently identified as a component of these HIPV blends. researchgate.netscispace.com For example, olive trees infested by the olive fruit fly, Dacus oleae, were found to exclusively emit a blend of volatiles that included this compound, which was absent in uninfested plants. researchgate.net The emission of HIPVs, including this compound, serves as an indirect defense mechanism by attracting the natural enemies of the herbivores, such as predators and parasitoids. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov These "distress calls" help the plant to recruit allies that can reduce the population of the attacking pests. frontiersin.org The composition of the HIPV blend can be highly specific, depending on the plant and herbivore species involved, allowing for a targeted attraction of beneficial insects. frontiersin.org

Contribution to Floral Scent as a Pollinator Attractant

This compound is a common constituent of the floral scent of many plant species, contributing to the bouquet that attracts pollinators. bioone.orgashs.org It has been identified in the floral volatiles of a wide range of plants, including those from the Asteraceae family, such as Cosmos. wisc.educaass.org.cn Studies have shown that this compound is present in the floral scent of various flowers, including tea flowers (Camellia sinensis), freesias (Freesia hybrida), and certain lilies. ashs.orgfrontiersin.orgnih.govresearchgate.netmdpi.com In some cases, the presence and relative amount of this compound can vary between different cultivars or even between male and female plants of the same species, suggesting a nuanced role in pollinator attraction. researchgate.net For instance, in dioecious species with specific pollination systems, the scent bouquets, which can include this compound, may differ between sexes to ensure efficient pollen transfer. researchgate.net The release of this compound as part of the floral scent is a key strategy for plants to signal their presence to pollinators and facilitate reproduction. bee.or.krusp.br

Interspecies and Intraspecies Plant Communication

The volatile nature of this compound allows it to act as an airborne signal, facilitating communication not only between plants and insects but also among plants themselves. When a plant is damaged by herbivores, the released HIPVs, which can include this compound, can be perceived by neighboring plants. frontiersin.org This can prime the defenses of the receiving plants, making them more resistant to subsequent herbivore attacks. frontiersin.org This phenomenon of "plant-to-plant" communication can occur between individuals of the same species (intraspecies) and between different species (interspecies). frontiersin.org Furthermore, volatile signals can also act within the same plant, signaling from a damaged part to undamaged parts to activate systemic defenses. frontiersin.org While the precise role of this compound in these allelopathic interactions is an area of ongoing research, its presence in HIPV blends suggests it is part of the complex chemical language plants use to interact with their environment. nih.govbee.or.krusp.br

Contribution to Natural Product Aroma and Flavor Profiles

Beyond its ecological signaling roles, this compound is a notable component of the chemical makeup that defines the characteristic aroma and flavor of various fruits and foodstuffs.

Flavor Imparting Properties in Fruits and Foodstuffs

Table 1: Presence of this compound in Various Plant Species

| Plant Species | Part of Plant | Reference |

|---|---|---|

| Camellia sinensis (Tea) | Flower | frontiersin.orgnih.govfrontiersin.org |

| Freesia hybrida (Freesia) | Flower | researchgate.netmdpi.com |

| Rubus coreanus (Korean Black Raspberry) | Fruit | nih.gov |

| Citrus microcarpa (Calamondin) | Peel | tdl.org |

| Artemisia ordosica | Aerial Parts | nih.gov |

| Lavandula stoechas (Lavender) | Leaves and Flowers | cairn.info |

| Olea europaea (Olive) | - | researchgate.net |

| Lilium (Lily) | Flower | ashs.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (E,E)-Cosmene |

| Allo-ocimene |

| Benzyl alcohol |

| Carvone |

| Citral |

| Decanal |

| Ethyl butyrate |

| Eugenol |

| Germacrene D |

| Hexanal |

| 1-Hexanol |

| (E)-2-Hexen-1-ol |

| Linalool (B1675412) |

| Limonene |

| Methyl butyrate |

| Methyl salicylate |

| β-Myrcene |

| Nerol |

| Nonanal |

| Octanal |

| Octyl acetate |

| (E)-β-Ocimene |

| (Z)-β-Ocimene |

| Perilla acetate |

| Perilla aldehyde |

| α-Pinene |

| Sulcatone |

| α-Terpineol |

| Terpinen-4-ol |

| Terpinolene |

| Valencene |

| β-Damascenone |

| (E)-Linalool oxide (furanoid) |

Aroma Constituents in Honey and Tea

This compound, an acyclic monoterpene, contributes to the complex aroma profiles of various natural products, including honey and tea. Its presence is often associated with herbal, floral, and sweet notes. scent.vn

In the realm of honey, this compound has been identified as one of the many volatile compounds responsible for its characteristic aroma. researchgate.net Honey's aroma is a complex blend of substances, with about 600 compounds characterized to date. fortunejournals.com These volatile compounds largely originate from the nectar of flowers, though some are introduced by bees during the honey-making process. fortunejournals.com The specific composition of these volatiles, including the presence and concentration of this compound, is highly dependent on the honey's botanical and geographical origin. fortunejournals.com For instance, this compound has been listed among the aroma compounds present in nearly all honeys, alongside other terpenes like hotrienol, limonene, and α-pinene. researchgate.net The intricate mixture of these compounds, which also includes aldehydes, alcohols, esters, and phenols, creates the unique sensory experience of different honey varieties. researchgate.netbeeculture.com

This compound has also been identified as a volatile compound in tea, particularly in tea flowers (Camellia sinensis). A study on the volatile compounds of tea flowers at different blooming stages first detected this compound in half-opened tea flowers. nih.govfrontiersin.org This finding suggests that this compound is part of the characteristic flavor that develops as the flower blooms. nih.govfrontiersin.org The roasting process of some teas, such as Baiyaqilan oolong tea, can also significantly increase the content of this compound, contributing to the altered aroma profile of the final product. spkx.net.cn Furthermore, this compound has been identified as a characteristic compound in specific tea cultivars, such as the 'YeLai' variety of FengHuang Dancong tea. semanticscholar.org

Table 1: Presence of this compound in Honey and Tea Varieties

| Product | Variety/Type | Finding |

| Honey | General | Listed as a common aroma compound. researchgate.net |

| Tea | Camellia sinensis flowers | First identified in half-opened tea flowers. nih.govfrontiersin.org |

| Tea | Baiyaqilan oolong tea | Content substantially increases after roasting. spkx.net.cn |

| Tea | FengHuang Dancong 'YeLai' | Identified as a characteristic volatile compound. semanticscholar.org |

Influence on Olfactory Receptor Neuron Activation in Insects

The interaction between plants and insects is often mediated by a complex language of chemical cues, with volatile organic compounds playing a pivotal role. nih.govesf.org These compounds, including terpenes like this compound, can act as signals that guide insects to food sources, mates, or suitable oviposition sites. nih.gov The insect olfactory system is highly sophisticated, equipped with numerous olfactory receptors (ORs) expressed on the dendritic membranes of olfactory sensory neurons (OSNs). slu.se These neurons are typically housed in specialized structures called sensilla, located on the insect's antennae. slu.se

When an odor molecule, such as this compound, enters the sensillum, it is recognized by specific ORs, triggering an electrophysiological signal. slu.se This signal is then processed by the insect's brain, leading to a behavioral response. mdpi.com The specificity of this system allows insects to distinguish between a vast array of chemical compounds and respond accordingly. nih.gov

While direct studies detailing the specific activation of insect olfactory receptor neurons by this compound are not extensively available in the provided results, the presence of this compound in floral scents suggests its involvement in plant-insect interactions. researchgate.netpherobase.com For example, this compound is a known constituent of the floral fragrances of various plants, including some orchids. pherobase.com These floral scents are crucial for attracting pollinators. nih.gov Therefore, it is highly probable that specific olfactory receptors in certain insect species are tuned to detect this compound, influencing their foraging and pollination behaviors. The evolution of an insect's chemosensory system, including its array of olfactory receptors, can directly influence its behavioral adaptation to host plants. researchgate.net

Biologically Mediated Transformations of this compound (e.g., biodegradation products)

Biodegradation is the process by which microbial organisms break down organic substances into simpler compounds. researchgate.net This process can occur aerobically (with oxygen) or anaerobically (without oxygen). researchgate.net In the context of volatile organic compounds (VOCs) like this compound, biodegradation is a key mechanism for their removal from the environment. nih.gov

There is evidence to suggest that this compound can be a product of biologically mediated transformations. In one study, it was proposed that 2,6-dimethyl-1,3,5,7-octatetraene, also known as this compound, was a biologically mediated transformation product resulting from the biodegradation of α-pinene in a model biofilm. acs.org The researchers observed that this unknown compound, later identified as likely being this compound, was not present in control samples and appeared during the degradation process. acs.org This suggests that under certain biological conditions, the degradation of one terpene can lead to the formation of another, such as this compound.

The chemical structure of a compound can influence its biodegradability. ctpa.org.uk For instance, structures that can aid biodegradation include unsubstituted linear alkyl chains and the presence of oxygen (except in ether form), while things like chain branching can hinder it. ctpa.org.uk Although detailed pathways for the complete biodegradation of this compound are not extensively outlined in the provided search results, the principles of VOC biodegradation would apply. This process generally involves the transformation of the initial compound through metabolic or enzymatic processes by microorganisms, eventually leading to simpler molecules like carbon dioxide and water. researchgate.netadbioplastics.com

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

Understanding the complete biosynthetic pathway of cosmene is crucial for controlling its production and exploring its potential applications. While some volatile organic compound biosynthetic pathways have been studied, many enzymes and genes involved remain unknown. researchgate.net The elucidation of these undiscovered enzymes and pathways in plants that produce this compound is a key area for future research. Techniques such as chemoproteomics, which uses activity probes to identify functional proteins interacting with substrates, show promise in accelerating the discovery of these biosynthetic pathways. frontiersin.orgnih.gov This approach can help characterize the enzymes involved in the biosynthesis of plant natural products. frontiersin.org

Advanced Genetic Engineering for Modulating this compound Production in Plants

Genetic engineering offers a powerful tool to manipulate the production of secondary metabolites like this compound in plants. nih.govmdpi.com Future research can focus on applying advanced genetic engineering techniques to modulate this compound levels in relevant plant species. This could involve upregulating genes encoding key biosynthetic enzymes to increase this compound yield or downregulating competing pathways. researchgate.net New genetic engineering toolsets are being developed that allow for faster and easier modification of plants, including the insertion of multiple modified genes to produce valuable compounds. ncsu.edu Such tools can be used to introduce precise genetic changes to enhance desired traits, including those related to fighting off pests. ncsu.edu

Development of Chemo-enzymatic Cascade Reactions for Targeted Synthesis

Developing efficient and targeted synthesis methods for this compound is important for applications where extraction from natural sources is not feasible or scalable. Chemo-enzymatic cascade reactions, which combine chemical and enzymatic transformations in a sequential manner, offer a promising approach for the synthesis of complex molecules like natural products. csic.esbeilstein-journals.orgnih.govwiley.comamazon.com These reactions mimic nature's synthetic strategy and can offer advantages such as higher atom economy and production efficiency. csic.eswiley.com Future research can focus on designing and optimizing chemo-enzymatic cascades specifically for this compound synthesis, potentially enabling its cost-effective and sustainable production.

Computational and Theoretical Approaches to this compound Structure-Activity Relationships

Computational and theoretical approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, can provide valuable insights into how the chemical structure of this compound relates to its biological activity. core.ac.ukresearchgate.net Applying these methods to this compound can help predict its interactions with biological targets and guide the rational design of analogs with enhanced or modified properties. This is particularly relevant for its potential use as a semiochemical. Computational methods are being developed to systematically search for and align analogue series with SAR transfer potential, even across different targets. nih.gov This could aid in understanding and optimizing this compound's effects.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Metabolism

A comprehensive understanding of this compound metabolism in plants requires the integration of data from various "omics" disciplines, including genomics, transcriptomics, and metabolomics. cmbio.iofrontiersin.orgnih.govmdpi.comfrontiersin.org Multi-omics approaches allow for the simultaneous measurement of multiple relevant biomolecules, providing a more holistic view of biological systems. nih.govmdpi.com Integrating these datasets can help researchers connect genes, transcripts, proteins, and metabolites to fully map the complex pathways involved in this compound biosynthesis, regulation, and degradation. frontiersin.orgnih.gov This integrated analysis can reveal key genes and regulatory networks associated with volatile metabolite synthesis. nih.gov

Application in Eco-Friendly Pest Management Strategies (e.g., semiochemicals for insect control)

This compound's role as a volatile organic compound suggests potential applications in eco-friendly pest management as a semiochemical. unibz.itufla.broup.complantprotection.plresearchgate.netmedwinpublishers.com Semiochemicals are informative molecules that influence insect behavior and can be used in integrated pest management (IPM) strategies. plantprotection.plresearchgate.netmedwinpublishers.com Future research can explore this compound's efficacy as an attractant or repellent for specific insect pests. medwinpublishers.com This could involve identifying the insect olfactory receptors that respond to this compound oup.com and developing delivery systems for its use in traps, lure-and-kill strategies, or push-pull systems. plantprotection.plmedwinpublishers.com Utilizing semiochemicals aligns with the principles of sustainable pest management, which aims to reduce reliance on synthetic pesticides and minimize environmental impact. insight-pest.comecocarepestcontrol.combioprotectionportal.comdrdeathpestcontrol.com

Here is a table summarizing some of the volatile organic compounds, including this compound, that have been identified in plant studies, illustrating the type of data that multi-omics approaches and targeted analysis can provide.

| Compound Name | Chemical Formula | PubChem CID | Relative Content (%) | Plant Source Example |

| (E,E)-Cosmene | C₁₀H₁₄ | 5281045 | Data varies by source | Hedychium coronarium nih.gov, Urtica dioica researchgate.net |

| Linalool (B1675412) | C₁₀H₁₈O | 6549 | Data varies by source | Freesia hybrida mdpi.com |

| (E)-β-Ocimene | C₁₀H₁₆ | 5281543 | Data varies by source | Freesia hybrida mdpi.com |

| D-Limonene | C₁₀H₁₆ | 439515 | Data varies by source | Freesia hybrida mdpi.com, Amomum tsao-ko nih.gov |

| β-Myrcene | C₁₀H₁₆ | 5281510 | Data varies by source | Freesia hybrida mdpi.com |

| α-Phellandrene | C₁₀H₁₆ | 7461 | Data varies by source | Amomum tsao-ko nih.gov |

| Eucalyptol | C₁₀H₁₈O | 275 | Data varies by source | Amomum tsao-ko nih.gov |

Note: Relative content values are highly dependent on the specific plant variety, growth conditions, and analytical methods used in a given study. The table provides examples of compounds found alongside this compound in some plant studies.

Q & A

How can researchers formulate a focused and methodologically sound research question on Cosmene?

Answer: A robust research question should balance specificity and scientific rigor. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality . For example:

"How does this compound's molecular structure (Intervention) influence its binding affinity to Protein X (Outcome) compared to analogous compounds (Comparison) in vitro (Population)?"

Avoid overly broad questions (e.g., "What is this compound?") and prioritize hypotheses that address gaps identified in preliminary literature reviews .

Q. What strategies ensure a comprehensive literature review on this compound's biochemical properties?

Answer:

- Database Selection : Use specialized repositories (e.g., PubMed, SciFinder) and chemical databases (e.g., PubChem) with keywords like "this compound AND (structure-activity relationship OR pharmacokinetics)."

- Supplementary Methods : Include backward/forward citation tracking and consultation with domain experts to identify gray literature .

- Quality Assessment : Prioritize peer-reviewed studies and validate methodologies using criteria from (e.g., distinguishing primary vs. secondary sources) .

Q. How to design controlled experiments investigating this compound's molecular interactions?

Answer:

- Confounding Variables : Identify factors like solvent polarity or temperature fluctuations that may alter this compound’s reactivity. Use blocking or randomization in experimental setups to mitigate bias .